molecular formula C12H18N2O B2881296 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine CAS No. 2201244-73-5

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine

Cat. No.: B2881296
CAS No.: 2201244-73-5
M. Wt: 206.289
InChI Key: LZLZJFHOUGOKMW-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a tert-butyl group at position 3 and a cyclopropylmethoxy group at position 6, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be attached through nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of partially or fully reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazines depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simple pyridazine ring.

    3-Tert-butylpyridazine: Similar structure but without the cyclopropylmethoxy group.

    6-(Cyclopropylmethoxy)pyridazine: Similar structure but without the tert-butyl group.

Uniqueness

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .

Biological Activity

3-Tert-butyl-6-(cyclopropylmethoxy)pyridazine is a compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridazine Core : A six-membered aromatic ring containing two nitrogen atoms.
  • Tert-butyl Group : A bulky substituent that may influence the compound's lipophilicity and steric properties.
  • Cyclopropylmethoxy Group : A unique substituent that can affect the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Pyridazine derivatives have shown potential as antiproliferative agents against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) cells, exhibiting IC50 values in the low micromolar range .
    • A study highlighted that modifications in the pyridazine structure could enhance activity against specific cancer types, suggesting a promising avenue for drug design .
  • Anti-inflammatory Properties :
    • Some pyridazine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary screenings of related pyrazole derivatives indicated notable antifungal and antibacterial activities, suggesting that similar modifications in pyridazine structures could yield compounds with significant antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Cyclopropyl Ring : The cyclopropyl group may contribute to conformational flexibility, allowing better interaction with target proteins.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyridazines:

  • Antiproliferative Studies :
    • A series of pyridazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative activity compared to standard chemotherapeutics .
  • Mechanistic Insights :
    • Molecular docking studies suggest that pyridazine derivatives interact with key proteins involved in cell cycle regulation and apoptosis, providing insights into their mechanism of action .

Table 1: Antiproliferative Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)
This compoundSGC-79010.014
Similar Compound 1A5490.008
Similar Compound 2HT-10800.012

Table 2: Structure-Activity Relationships of Pyridazines

Structural FeatureEffect on Activity
Tert-butyl groupIncreases lipophilicity
Cyclopropyl groupEnhances flexibility
Electron-withdrawing groupsPotentially increases potency

Properties

IUPAC Name

3-tert-butyl-6-(cyclopropylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)10-6-7-11(14-13-10)15-8-9-4-5-9/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLZJFHOUGOKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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